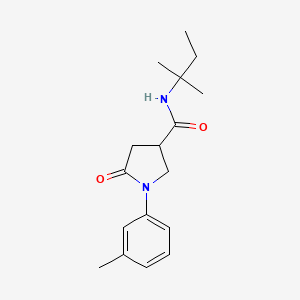![molecular formula C21H17Cl2NO2 B4748211 N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide](/img/structure/B4748211.png)
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide
説明
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. This compound has garnered significant interest in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In
科学的研究の応用
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential applications in various scientific fields. In neuroscience, it has been shown to modulate the activity of the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and learning. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been used to investigate the role of the sigma-1 receptor in these processes and has shown promising results.
In pharmacology, N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been used as a tool compound to study the sigma-1 receptor's function and its potential as a therapeutic target. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been shown to inhibit the binding of various sigma-1 receptor agonists, suggesting that it can be used as a selective antagonist of this receptor.
作用機序
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various physiological processes. The sigma-1 receptor is known to modulate the activity of various ion channels, receptors, and enzymes, which are involved in the regulation of cellular processes such as calcium signaling, cell survival, and apoptosis.
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide binds to the sigma-1 receptor and prevents its activation by endogenous ligands or other agonists. This inhibition results in the modulation of various physiological processes, including pain perception, memory, and learning.
Biochemical and Physiological Effects
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been shown to modulate various biochemical and physiological processes, including pain perception, memory, and learning. In animal studies, N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has been shown to reduce pain sensitivity and improve memory and learning. These effects are thought to be mediated by the sigma-1 receptor's modulation of various ion channels, receptors, and enzymes.
実験室実験の利点と制限
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has several advantages and limitations for lab experiments. One of the main advantages is its selectivity for the sigma-1 receptor, which allows for the specific modulation of this receptor's activity. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide's selectivity also allows for the investigation of the sigma-1 receptor's function and its potential as a therapeutic target.
One of the limitations of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide is its relatively low potency compared to other sigma-1 receptor antagonists. This limitation can make it challenging to use N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide in experiments where high potency is required. Additionally, N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide's pharmacokinetic properties, such as its bioavailability and half-life, can limit its use in certain experiments.
将来の方向性
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide has several potential future directions for research. One direction is the investigation of its potential as a therapeutic target for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide's modulation of various physiological processes, including cell survival and apoptosis, suggests that it could be used to treat these diseases.
Another direction is the development of more potent and selective sigma-1 receptor antagonists that can be used in experiments where high potency is required. These compounds could be used to further investigate the sigma-1 receptor's function and its potential as a therapeutic target.
Conclusion
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide is a selective antagonist of the sigma-1 receptor that has garnered significant interest in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide have been explored in this paper. Further research is needed to fully understand the potential of N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide as a therapeutic target and its role in various physiological processes.
特性
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c1-26-19-12-6-16(7-13-19)21(25)24-20(14-2-8-17(22)9-3-14)15-4-10-18(23)11-5-15/h2-13,20H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXOLCMDFCGOMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-chlorophenyl)methyl]-4-methoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-tert-butyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4748131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4748137.png)



![4-({2-[(4-bromophenyl)ethynyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4748153.png)
![ethyl 2-{[(2-imino-8-methoxy-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4748155.png)
![N-cyclopentyl-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4748180.png)
![N-[3-(1-azepanylcarbonyl)phenyl]acetamide](/img/structure/B4748197.png)

![ethyl 3-amino-4-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}carbonyl)-5-methyl-2-thiophenecarboxylate](/img/structure/B4748217.png)

![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B4748225.png)
![5-{4-[(4-bromobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4748232.png)